molecular formula C6H10O4S B153541 Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide CAS No. 64096-87-3

Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide

Cat. No. B153541
CAS RN: 64096-87-3
M. Wt: 178.21 g/mol
InChI Key: RPJRJUVGGDVVDF-UHFFFAOYSA-N
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Description

Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide is a sulfur-containing heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and as a building block in organic synthesis. The structure of the compound includes a thiopyran ring, which is a six-membered ring containing five carbon atoms and one sulfur atom, and a carboxylic acid functionality, which increases its versatility in chemical reactions .

Synthesis Analysis

The synthesis of tetrahydro-2H-thiopyran 1,1-dioxides can be achieved through an unconventional [1+1+1+1+1+1] annulation process, where rongalite is used as a tethered C-S synthon. This method allows for the chemoselective use of rongalite as triple C1 units and as a source of sulfone, demonstrating a novel approach to constructing this class of compounds .

Molecular Structure Analysis

The molecular structure of tetrahydro-2H-thiopyran 1,1-dioxides is characterized by the presence of a thiopyran ring and the dioxide functionality at the sulfur atom. The electrochemical reduction of related tetraactivated 4H-thiopyrans has been studied, leading to diastereoisomers of dihydrothiopyrans. The preferred conformations of these products have been determined by X-ray crystallography and NMR spectroscopy, providing insights into the structural aspects of these compounds .

Chemical Reactions Analysis

The reactivity of tetrahydro-2H-thiopyran 1,1-dioxides is influenced by the substituents on the thiopyran ring. Oxidation reactions with hydrogen peroxide can lead to the formation of the 1,1-dioxide or dehydrogenation of the heteroring, depending on the substitution pattern. This highlights the importance of the substituents in dictating the outcome of oxidation reactions involving thiopyran derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydro-2H-thiopyran 1,1-dioxides are not explicitly detailed in the provided papers. However, the studies on related thiopyran compounds and their oxidation products suggest that factors such as the degree of substitution and the nature of substituents play a significant role in determining the properties and reactivity of these molecules .

Scientific Research Applications

Synthesis and Reagent Development

  • Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide is used in the preparation of reagents for thiopyran introduction, demonstrating its utility in the synthesis of thiopyran-containing compounds (Ward et al., 2007).

Novel Annulation Processes

  • The compound plays a role in [1+1+1+1+1+1] annulation processes for constructing tetrahydro-2H-thiopyran 1,1-dioxides, a process involving unconventional usage of a tethered C-S synthon (Chen et al., 2022).

Conformational Analysis

  • Research has been conducted on the conformers and rotamers of 4-substituted tetrahydro-2H-thiopyran-1,1-dioxides, providing insights into their molecular structures and energies (Freeman et al., 2002).

Oxidation Studies

Peptide Synthesis

  • The compound has been utilized as a synthon for sulfur-containing dipeptide segments in peptide synthesis (Stoykova et al., 2014).

Base-Induced Cyclization

  • It is involved in the base-induced cyclization for the synthesis of 4,5-disubstituted 2H-thiopyran 1,1-dioxides, indicating a wide range of chemical applications (Hatial et al., 2015).

Heterocyclization Applications

  • The compound has been used in three-component heterocyclizations under ultrasonic and microwave irradiation, highlighting its versatility in organic synthesis (Gladkov et al., 2013).

Dimroth-Type Triazole Synthesis

Photochromic Properties

  • Research on its derivatives, such as 2,4,4,6-tetraaryl-4H-thiopyrans, has explored their novel photochromic properties (Šbebek et al., 1992).

Sulphone Chemistry

  • The compound is significant in the study of cyclic sulphones and their substitution and condensation reactions, expanding our understanding of this class of compounds (Bradamante & Pagani, 1973).

Stereoselective Syntheses

  • Efficient and stereoselective syntheses of isomerically pure derivatives have been achieved, illustrating its importance in stereochemistry (Mizojiri et al., 2017).

properties

IUPAC Name

1,1-dioxothiane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4S/c7-6(8)5-1-3-11(9,10)4-2-5/h5H,1-4H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPJRJUVGGDVVDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801215262
Record name Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide

CAS RN

64096-87-3
Record name Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801215262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-dioxo-1-thiane-4-carboxylic acid
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Synthesis routes and methods

Procedure details

In a microwave vial is added 1,1-Dioxo-tetrahydro-1λ6-thiopyran-4,4-dicarboxylic acid (112 mg; 0.504 mmol), 2% cross-linked poly-4-vinylpyridine (225 mg) and DMF (2.1 mL). The vial is sealed and placed into microwave oven for 10 minutes at 95° C. After cooling, the mixture is filtered through filter paper and washed the paper with diethyl ether. The filtrate is concentrated in vacuo to afford the title compound.
Name
1,1-Dioxo-tetrahydro-1λ6-thiopyran-4,4-dicarboxylic acid
Quantity
112 mg
Type
reactant
Reaction Step One
[Compound]
Name
poly-4-vinylpyridine
Quantity
225 mg
Type
reactant
Reaction Step One
Name
Quantity
2.1 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide
Reactant of Route 2
Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide
Reactant of Route 3
Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide
Reactant of Route 4
Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide
Reactant of Route 5
Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide
Reactant of Route 6
Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide

Citations

For This Compound
1
Citations
MG Yang, M Beaudoin-Bertrand, Z Xiao… - Journal of Medicinal …, 2021 - ACS Publications
SAR efforts directed at identifying RORγt inverse agonists structurally different from our clinical compound 1 (BMS-986251) led to tricyclic-carbocyclic analogues represented by 3–7 …
Number of citations: 9 pubs.acs.org

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